molecular formula C8H5Cl3FNO B11955930 2,2,2-trichloro-N-(4-fluorophenyl)acetamide CAS No. 1744-18-9

2,2,2-trichloro-N-(4-fluorophenyl)acetamide

Cat. No.: B11955930
CAS No.: 1744-18-9
M. Wt: 256.5 g/mol
InChI Key: LITIWTUEINGYRF-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(4-fluorophenyl)acetamide: is a chemical compound with the molecular formula C8H5Cl3FNO and a molecular weight of 256.489 g/mol It is characterized by the presence of a trichloromethyl group and a fluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with trichloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while reduction reactions can produce partially dechlorinated derivatives .

Scientific Research Applications

2,2,2-Trichloro-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl and fluorophenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect cellular pathways and lead to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-(4-fluorophenyl)acetamide is unique due to its specific combination of trichloromethyl and fluorophenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

1744-18-9

Molecular Formula

C8H5Cl3FNO

Molecular Weight

256.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C8H5Cl3FNO/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,(H,13,14)

InChI Key

LITIWTUEINGYRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)F

Origin of Product

United States

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